3-(1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
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Description
3-(1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H15F3N2O4 and its molecular weight is 356.301. The purity is usually 95%.
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Biological Activity
The compound 3-(1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperidine ring, a trifluoromethyl group, and an oxazolidine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer proliferation and microbial resistance. The oxazolidine moiety is known to affect protein synthesis by inhibiting bacterial ribosomes, while the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structural features have been tested against various cancer cell lines using both 2D and 3D culture methods. The results from these assays suggest that:
- Efficacy : The compound demonstrated IC50 values ranging from 5 to 10 µM in inhibiting cell proliferation in human lung cancer cell lines (A549, HCC827, NCI-H358) .
- Selectivity : While effective against cancer cells, some compounds also showed activity against normal fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity .
Antimicrobial Activity
The antimicrobial potential of the compound has also been evaluated. Studies have shown:
- Broad-Spectrum Activity : Similar compounds were tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), displaying promising antibacterial properties .
- Mechanism : The proposed mechanism involves interference with bacterial protein synthesis and DNA replication processes .
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor effects of related compounds, it was found that the introduction of a trifluoromethyl group significantly enhanced cytotoxicity against lung cancer cells. The study utilized MTS cytotoxicity assays and BrdU proliferation assays to quantify cell viability and proliferation rates.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 6.26 | HCC827 |
Compound B | 9.48 | NCI-H358 |
Compound C | 20.46 | A549 |
These results underscore the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties of similar oxazolidine derivatives revealed effective inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL. This suggests potential for development into new antibacterial agents.
Properties
IUPAC Name |
3-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c17-16(18,19)12-4-2-1-3-11(12)14(23)20-7-5-10(6-8-20)21-13(22)9-25-15(21)24/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGYMSBKTRIWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.